6-Methyl-4-(trifluoromethyl)pyridine-2-thiol

Descripción general

Descripción

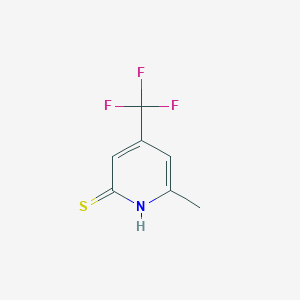

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is a heteroaromatic compound with the molecular formula C7H6F3NS. It is characterized by the presence of a trifluoromethyl group and a thiol group attached to a pyridine ring.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the trifluoromethyl group in the compound can enhance its reactivity, making it more likely to interact with its targets .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Result of Action

Similar compounds have been known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities .

Análisis Bioquímico

Biochemical Properties

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, the compound can act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and overall cell health . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, this compound may interact with enzymes involved in oxidative metabolism, affecting the production and utilization of metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern is crucial for the compound’s activity, as it determines the sites of action and the extent of its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is critical for the compound’s interaction with specific biomolecules and the subsequent modulation of cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the metalation reaction, where (trifluoromethyl)pyridyllithiums are prepared via metalation and then reacted with sulfur-containing reagents to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale metalation reactions followed by purification processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the trifluoromethyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound's structure allows it to interact effectively with biological targets, making it valuable in drug discovery and development.

Enzyme Inhibition

Research indicates that 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol exhibits significant enzyme inhibition properties. Compounds with trifluoromethyl groups are known to enhance binding affinity to target enzymes, which is crucial for developing effective therapeutics.

Table 1: Enzyme Inhibition Activity

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various pathogens, including resistant strains. Its efficacy can be attributed to the trifluoromethyl group, enhancing its lipophilicity and membrane penetration.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) and found it significantly inhibited bacterial growth, suggesting potential as a therapeutic agent for treating resistant infections .

Agrochemical Applications

This compound is also explored for its potential in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Properties

Research indicates that this compound can be used in developing novel pesticides that outperform traditional compounds in terms of efficacy and environmental safety.

Table 2: Pesticidal Activity

Materials Science Applications

The unique chemical properties of this compound make it suitable for various applications in materials science.

Polymer Additives

Incorporating this compound into polymers can enhance their thermal stability and mechanical properties. Its thiol group can participate in cross-linking reactions, improving the material's overall performance.

Case Study: Polymer Enhancements

A study demonstrated that adding this compound to polyvinyl chloride (PVC) improved both thermal stability and resistance to UV degradation .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)pyrimidine-2-thiol: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

5-Trifluoromethylpyridine-2-thione: Another trifluoromethyl-substituted pyridine derivative.

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical functionalities .

Actividad Biológica

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is a heteroaromatic compound with the molecular formula C7H6F3NS. It has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a thiol group attached to a pyridine ring, which enhances its reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cellular membranes and influence biochemical pathways.

Key Mechanisms:

- Enzyme Interaction: The compound can act as an inhibitor or activator of specific enzymes, impacting their activity and the biochemical pathways they regulate.

- Cell Signaling Modulation: It influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell health.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It shows promising results against common fungal pathogens, indicating its potential application in treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 5.23 |

| HepG2 | 7.45 |

These results highlight its potential as a candidate for further development in cancer therapeutics .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Bhatt et al. (2001) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that the trifluoromethyl substitution significantly enhances activity against both bacterial and fungal pathogens . -

Anticancer Screening

In a recent publication by Patrick et al. (1996), a series of pyridine derivatives were screened for anticancer activity. The study found that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential with reduced side effects .

Propiedades

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYULPWLWVEAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=S)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.